molecular formula C17H10Cl4N2O4 B2591305 N,N'-bis(2,4-dichlorobenzoyl)propanediamide CAS No. 338753-74-5

N,N'-bis(2,4-dichlorobenzoyl)propanediamide

Cat. No.: B2591305
CAS No.: 338753-74-5
M. Wt: 448.08
InChI Key: IEMIMFCUIJNNKY-UHFFFAOYSA-N
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Description

N,N’-bis(2,4-dichlorobenzoyl)propanediamide is a chemical compound known for its applications in various industrial and scientific fields. It is characterized by the presence of two 2,4-dichlorobenzoyl groups attached to a propanediamide backbone. This compound is often used in the production of silicone rubber and other polymeric materials due to its ability to act as a crosslinking agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,4-dichlorobenzoyl)propanediamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with propanediamine. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of N,N’-bis(2,4-dichlorobenzoyl)propanediamide is scaled up using similar reaction conditions but with larger quantities of reactants and solvents. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,4-dichlorobenzoyl)propanediamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The dichlorobenzoyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of N,N’-bis(2,4-dichlorobenzoyl)propanediamide, as well as its oxidation and reduction products.

Scientific Research Applications

N,N’-bis(2,4-dichlorobenzoyl)propanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a crosslinking agent in the synthesis of polymers and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.

    Industry: It is widely used in the production of silicone rubber and other polymeric materials, where it acts as a curing agent to enhance the mechanical properties of the final product.

Mechanism of Action

The mechanism of action of N,N’-bis(2,4-dichlorobenzoyl)propanediamide involves its ability to form crosslinks between polymer chains, thereby enhancing the mechanical strength and thermal stability of the material. The compound decomposes under heat to form reactive radicals, which then initiate the crosslinking process. This mechanism is particularly important in the production of silicone rubber, where the compound helps to create a three-dimensional network structure.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(4-cyanophenyl)propanediamide: This compound has similar structural features but with cyanophenyl groups instead of dichlorobenzoyl groups.

    Bis(2,4-dichlorobenzoyl) peroxide: Another related compound used as a crosslinking agent in polymer production.

Uniqueness

N,N’-bis(2,4-dichlorobenzoyl)propanediamide is unique due to its specific combination of dichlorobenzoyl groups and propanediamide backbone, which imparts distinct chemical and physical properties. Its ability to act as a crosslinking agent at relatively low temperatures makes it particularly valuable in industrial applications.

Properties

IUPAC Name

N,N'-bis(2,4-dichlorobenzoyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl4N2O4/c18-8-1-3-10(12(20)5-8)16(26)22-14(24)7-15(25)23-17(27)11-4-2-9(19)6-13(11)21/h1-6H,7H2,(H,22,24,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMIMFCUIJNNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NC(=O)CC(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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